molecular formula C26H22N6O2 B2430855 7,9-dimethyl-1-(naphthalen-1-ylmethyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898409-93-3

7,9-dimethyl-1-(naphthalen-1-ylmethyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No. B2430855
CAS RN: 898409-93-3
M. Wt: 450.502
InChI Key: DWLHNMREZABJBR-UHFFFAOYSA-N
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Description

7,9-dimethyl-1-(naphthalen-1-ylmethyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C26H22N6O2 and its molecular weight is 450.502. The purity is usually 95%.
BenchChem offers high-quality 7,9-dimethyl-1-(naphthalen-1-ylmethyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7,9-dimethyl-1-(naphthalen-1-ylmethyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds, such as triazino and triazolo purine derivatives, have been extensively explored for their therapeutic potentials. For example, triazino and triazolo[4,3-e]purine derivatives have shown promising results in anticancer, anti-HIV-1, and antimicrobial activities. These compounds' mechanisms involve interactions with biological targets, demonstrating the versatility of heterocyclic compounds in drug design and development (Ashour et al., 2012).

Fluorescent Chemical Probes

Naphthoquinone derivatives, structurally related to the compound , have been utilized in the development of fluorescent chemical probes. These probes are critical in biological research for imaging and studying cellular processes. For instance, naphthoquinone pyridyl tetrazole-based compounds have demonstrated selectivity and sensitivity for metal ions, highlighting their application in fluorescent imaging of cellular components (Balakrishna et al., 2018).

Antitubercular Agents

Diverse synthetic methodologies have enabled the development of novel compounds with potential antitubercular activities. For example, the Bohlmann-Rahtz reaction has been employed to synthesize substituted pyridines and dihydro-6H-quinolin-5-ones, which exhibit promising antitubercular properties against Mycobacterium tuberculosis (Kantevari et al., 2011). This illustrates the potential of complex heterocyclic compounds in addressing global health challenges such as tuberculosis.

Polymer Chemistry

Heterocyclic compounds also find applications in polymer chemistry. For instance, the synthesis of poly(urea-urethane)s incorporating heterocyclic and chromophoric moieties demonstrates the utility of such compounds in developing new materials with desirable properties like solubility in organic solvents and moderate inherent viscosities (Mallakpour & Rafiee, 2007).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione with naphthalen-1-ylmethylamine.", "Starting Materials": [ "7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione", "naphthalen-1-ylmethylamine" ], "Reaction": [ "To a solution of 7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione (1.0 g, 3.5 mmol) in dry DMF (10 mL) was added naphthalen-1-ylmethylamine (0.5 g, 3.5 mmol) and K2CO3 (0.7 g, 5.0 mmol).", "The reaction mixture was stirred at room temperature for 24 h.", "The reaction mixture was poured into water (50 mL) and extracted with ethyl acetate (3 x 50 mL).", "The combined organic layers were washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure.", "The crude product was purified by column chromatography on silica gel using ethyl acetate/hexanes (1:1) as eluent to afford the desired product as a white solid (yield: 70%)." ] }

CAS RN

898409-93-3

Product Name

7,9-dimethyl-1-(naphthalen-1-ylmethyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Molecular Formula

C26H22N6O2

Molecular Weight

450.502

IUPAC Name

7,9-dimethyl-1-(naphthalen-1-ylmethyl)-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

InChI

InChI=1S/C26H22N6O2/c1-29-23-22(24(33)30(2)26(29)34)31-16-21(18-10-4-3-5-11-18)28-32(25(31)27-23)15-19-13-8-12-17-9-6-7-14-20(17)19/h3-14H,15-16H2,1-2H3

InChI Key

DWLHNMREZABJBR-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CC4=CC=CC5=CC=CC=C54)C6=CC=CC=C6

solubility

not available

Origin of Product

United States

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